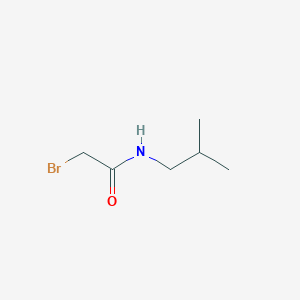2-Bromo-N-isobutylacetamide
CAS No.: 95331-76-3
Cat. No.: VC1967000
Molecular Formula: C6H12BrNO
Molecular Weight: 194.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 95331-76-3 |
|---|---|
| Molecular Formula | C6H12BrNO |
| Molecular Weight | 194.07 g/mol |
| IUPAC Name | 2-bromo-N-(2-methylpropyl)acetamide |
| Standard InChI | InChI=1S/C6H12BrNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |
| Standard InChI Key | CYAVQYCNDWTSGQ-UHFFFAOYSA-N |
| SMILES | CC(C)CNC(=O)CBr |
| Canonical SMILES | CC(C)CNC(=O)CBr |
Introduction
2-Bromo-N-isobutylacetamide, also known as 2-bromo-N-(2-methylpropyl)acetamide, is a chemical compound with the CAS number 95331-76-3. It is primarily used in industrial and scientific research applications. The compound's molecular formula is C6H12BrNO, and its molecular weight is 194.07 g/mol .
Safety and Handling
The safety data sheet for 2-Bromo-N-isobutylacetamide provides crucial information on handling and safety precautions. While specific hazard classifications are not detailed in the available data, general precautions for handling brominated compounds include avoiding skin contact, inhalation, and ingestion. In case of exposure, immediate first aid measures should be taken, such as washing affected areas with water and seeking medical attention if necessary .
Comparison with Similar Compounds
Other brominated acetamides, such as 2-Bromo-N,N-dibutylacetamide, exhibit different properties and hazards. For instance, 2-Bromo-N,N-dibutylacetamide is classified as toxic if swallowed and causes severe skin burns and eye damage . This highlights the importance of understanding the specific properties of each compound when handling them in research or industrial settings.
| Compound | CAS Number | Hazards |
|---|---|---|
| 2-Bromo-N-isobutylacetamide | 95331-76-3 | Limited data available |
| 2-Bromo-N,N-dibutylacetamide | 40124-27-4 | Toxic if swallowed, causes severe skin burns and eye damage |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume